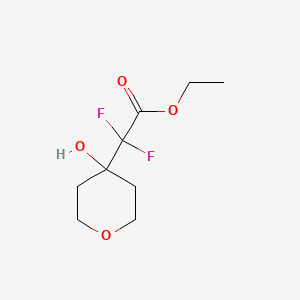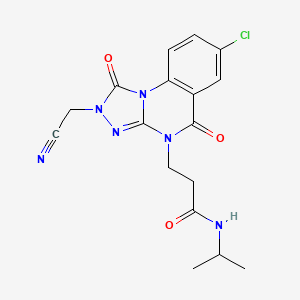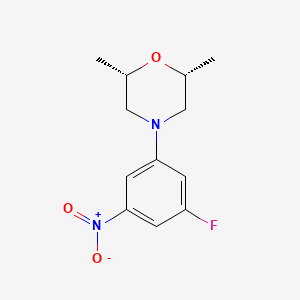
(R)-2-Amino-3-(tritylthio)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(tritylthio)propan-1-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a tritylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(tritylthio)propan-1-OL typically involves the protection of the amino group, followed by the introduction of the tritylthio group. One common method includes the use of trityl chloride in the presence of a base to form the tritylthio intermediate. The amino group is then deprotected under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(tritylthio)propan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
化学反应分析
Types of Reactions
®-2-Amino-3-(tritylthio)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tritylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
科学研究应用
®-2-Amino-3-(tritylthio)propan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of ®-2-Amino-3-(tritylthio)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The tritylthio group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(tritylthio)propan-1-OL: The enantiomer of the compound with similar properties but different stereochemistry.
2-Amino-3-(tritylthio)propan-1-OL: Without the chiral center, this compound lacks the specific stereochemical properties of the ®-enantiomer.
2-Amino-3-(methylthio)propan-1-OL: A similar compound with a methylthio group instead of a tritylthio group.
Uniqueness
®-2-Amino-3-(tritylthio)propan-1-OL is unique due to its chiral nature and the presence of the bulky tritylthio group. This combination of features makes it valuable in asymmetric synthesis and as a selective ligand in biochemical studies.
属性
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NOS/c23-21(16-24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17,23H2/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGBEDOUDIAIHO-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)
![ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2974663.png)




![N-Methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2974669.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2974670.png)
![N-(3-methoxyphenyl)-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2974671.png)



